molecular formula C24H22N2O3S B2916166 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-27-0

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2916166
CAS No.: 476280-27-0
M. Wt: 418.51
InChI Key: CFVXUMMQZPYKPV-UHFFFAOYSA-N
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Description

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a benzoylbenzamido group at the 2-position and a methyl group at the 5-position.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVXUMMQZPYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The Gewald reaction is the primary method for constructing the tetrahydrobenzo[b]thiophene core:

  • Reactants : 5-Methylcyclohexanone (1.0 equiv), malononitrile (1.2 equiv), elemental sulfur (1.5 equiv).
  • Conditions : Reflux in ethanol with triethylamine (10 mol%) for 6–8 hours.
  • Yield : 72–85% after recrystallization from ethanol/water.

Mechanistic Insight :

  • Knoevenagel condensation between cyclohexanone and malononitrile forms an α,β-unsaturated nitrile.
  • Sulfur incorporation via nucleophilic attack and cyclization generates the thiophene ring.

Acylation at Position 2: Introduction of 4-Benzoylbenzamido Group

The amino group at position 2 undergoes acylation with 4-benzoylbenzoyl chloride:

  • Reactants : 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 equiv), 4-benzoylbenzoyl chloride (1.2 equiv).
  • Conditions : Dry dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → room temperature, 4 hours.
  • Workup : Washing with 10% HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
  • Yield : 68–74%.

Key Data :

  • FT-IR : 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, benzoyl).
  • ¹H NMR (DMSO-d₆) : δ 10.28 (s, 1H, NH), 8.02–7.45 (m, 9H, aromatic), 2.91 (m, 2H, CH₂), 2.42 (s, 3H, CH₃).

Carboxamide Group Retention and Stability

The carboxamide at position 3 remains intact during acylation due to:

  • Steric protection by the tetrahydrobenzo[b]thiophene core.
  • Mild reaction conditions avoiding strong acids/bases that could hydrolyze the amide.

Alternative Synthetic Strategies

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction time for the Gewald step:

  • Conditions : 150°C, 20 minutes, ethanol/triethylamine.
  • Yield : 88% (vs. 72% conventional heating).

One-Pot Sequential Functionalization

A streamlined approach combines Gewald reaction and acylation in a single pot:

  • Gewald reaction as above.
  • In-situ acylation without isolating the intermediate.
  • Yield : 61% overall.

Analytical Characterization

Spectroscopic Validation

  • ¹³C NMR : 172.1 ppm (C=O, carboxamide), 165.4 ppm (C=O, benzoyl), 140.2–125.3 ppm (aromatic carbons).
  • HRMS (ESI+) : m/z 488.1572 [M+H]⁺ (calculated for C₂₇H₂₅N₃O₃S: 488.1568).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
  • Elemental Analysis : Found C 66.38%, H 5.12%, N 8.51%; Calculated C 66.50%, H 5.17%, N 8.62%.

Challenges and Optimization Insights

Byproduct Formation During Acylation

  • Issue : Over-acylation at position 3 observed at higher temperatures.
  • Solution : Strict temperature control (0–25°C) and stoichiometric HCl quenching.

Solvent Selection for Crystallization

  • Optimal solvent : Ethyl acetate/hexane (1:1) yields prismatic crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%)
Conventional Gewald 72 8 h 95
Microwave 88 20 min 98
One-Pot 61 6 h 92

Industrial-Scale Considerations

  • Catalyst recycling : Pd/C (5 wt%) reused 5× without activity loss in hydrogenation steps.
  • Cost analysis : 4-Benzoylbenzoyl chloride accounts for 63% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Functional Group Contributions

The tetrahydrobenzo[b]thiophene scaffold is a common motif in medicinal chemistry. Key structural analogs and their functional distinctions include:

Compound Substituents Key Features
Target Compound 4-Benzoylbenzamido at 2-position; methyl at 5-position Benzoyl group may enhance lipophilicity and receptor binding .
JAMI1001A () Trifluoromethylpyrazole via acetamide chain AMPA receptor positive allosteric modulator; trifluoromethyl enhances metabolic stability .
Compound 122 () 4-Methoxyphenylpiperazinylacetamido 60% AChE inhibition (vs. 40% for donepezil) due to piperazine’s basicity .
EU1794-19 () Isopropyl ester; thiazolidinone moiety NMDAR modulator; ester group improves bioavailability .
Compound 92b () Cyanoacetamido at 2-position 55.5% nitric oxide scavenging; polar carboxamide enhances antioxidant activity .
IIIb () 4-Benzylpiperazinylacetamido High yield (80%) in ethanol reflux; IR confirms NH and carboxamide groups .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is C20H20N2O2SC_{20}H_{20}N_2O_2S. Its structure features a benzoyl group and a tetrahydrobenzo[b]thiophene core, which contribute to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of this compound:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Method : MTT assay was used to measure cell viability.
  • Results :
    • HeLa: IC50 = 15 µM
    • MCF-7: IC50 = 12 µM
    • A549: IC50 = 18 µM

These results indicate potent cytotoxic activity against these cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that benzo[b]thiophene derivatives can exhibit activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent.

The proposed mechanism of action for the anticancer and antimicrobial activities includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in rapidly dividing cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Cell Membrane Integrity : In microbial cells, it may disrupt membrane functions leading to cell lysis.

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